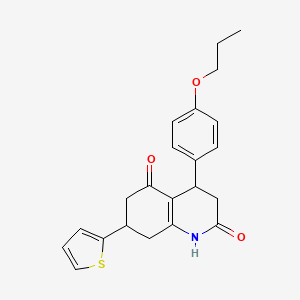
4-(4-propoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Vue d'ensemble
Description
4-(4-propoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, commonly known as PTQ, is a novel quinoline derivative that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. PTQ is a potent inhibitor of several enzymes and receptors, making it a promising candidate for drug development and therapeutic interventions.
Applications De Recherche Scientifique
PTQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, PTQ has shown promising results as a potent inhibitor of several enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and adenosine receptors. These enzymes and receptors are involved in various physiological processes, and their dysregulation has been implicated in several diseases, including Alzheimer's disease, Parkinson's disease, and cancer. PTQ's inhibitory effects on these enzymes and receptors make it a promising candidate for drug development and therapeutic interventions.
Mécanisme D'action
PTQ's mechanism of action involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. For example, PTQ inhibits acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration enhances cholinergic neurotransmission, which has been implicated in the treatment of Alzheimer's disease. Similarly, PTQ inhibits monoamine oxidase by binding to its active site and preventing the breakdown of monoamine neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration has been implicated in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects
PTQ's inhibitory effects on enzymes and receptors have several biochemical and physiological effects. For example, PTQ's inhibition of acetylcholinesterase leads to an increase in acetylcholine concentration, which enhances cholinergic neurotransmission. This increase in neurotransmission has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Similarly, PTQ's inhibition of monoamine oxidase leads to an increase in monoamine neurotransmitter concentration, which has been shown to improve mood and alleviate symptoms of depression in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
PTQ has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for specific enzymes and receptors, which allows for precise targeting and modulation of these targets. Another advantage is its relatively simple synthesis method, which makes it accessible for researchers. However, one limitation is the lack of studies on its pharmacokinetics and toxicity, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for PTQ research. One direction is the development of PTQ derivatives with improved potency and selectivity for specific targets. Another direction is the investigation of PTQ's pharmacokinetics and toxicity, which will be critical for its clinical development. Additionally, PTQ's potential applications in other fields, such as agriculture and materials science, should be explored. Overall, PTQ's unique chemical structure and potent inhibitory effects make it a promising candidate for further research and development.
Propriétés
IUPAC Name |
4-(4-propoxyphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-2-9-26-16-7-5-14(6-8-16)17-13-21(25)23-18-11-15(12-19(24)22(17)18)20-4-3-10-27-20/h3-8,10,15,17H,2,9,11-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVAVDLBBWNPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



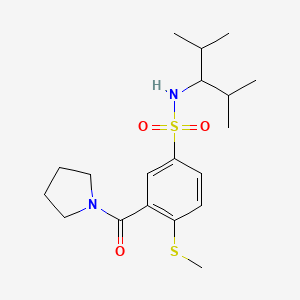
![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4722851.png)
![N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4722862.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(5-chloro-2-methoxyphenyl)thiourea](/img/structure/B4722868.png)
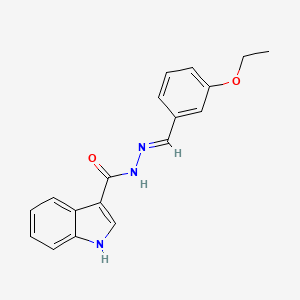
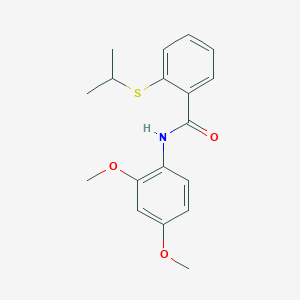

![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(5-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4722895.png)
![2-{4-allyl-5-[(3-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol](/img/structure/B4722899.png)
![3-{[5-(4-bromo-3-nitrobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4722905.png)
![N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4722910.png)
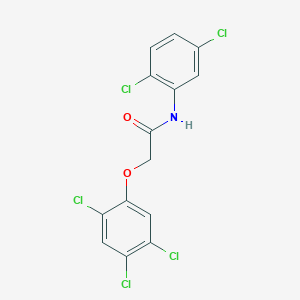
![N'-ethyl-N,N-dimethyl-6-[(2-phenoxyethyl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B4722916.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one](/img/structure/B4722947.png)